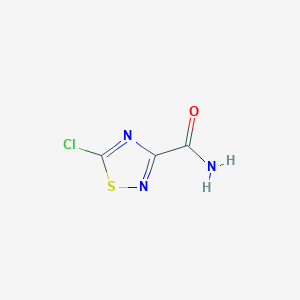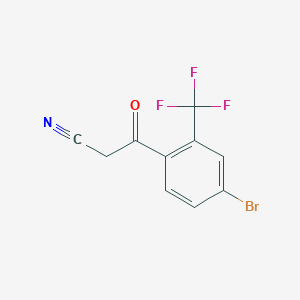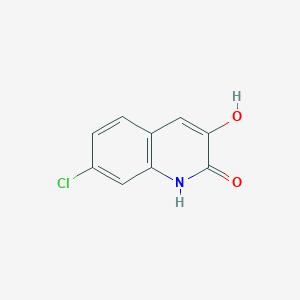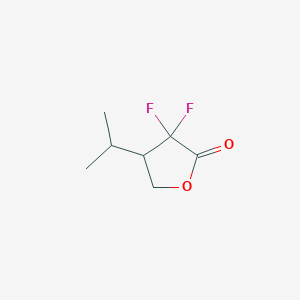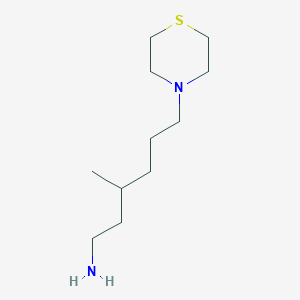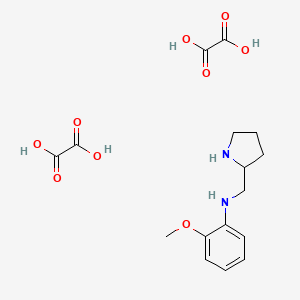
3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride is a fluorinated amine compound with the molecular formula C4H6F5N·HCl. It is known for its unique chemical properties due to the presence of multiple fluorine atoms, which can significantly alter its reactivity and interactions with other molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride typically involves the fluorination of butan-2-amine. One common method includes the reaction of butan-2-amine with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include imines or oximes.
Reduction Reactions: Products include secondary amines.
Aplicaciones Científicas De Investigación
3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride involves its interaction with molecular targets through its amine group and fluorinated carbon chain. The fluorine atoms can influence the compound’s electronic properties, making it more reactive towards certain biological targets. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Butanamine, 3,3,4,4,4-pentafluoro-: Another fluorinated amine with similar properties but different structural configuration.
®-3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride: A stereoisomer of the compound with different spatial arrangement of atoms.
Uniqueness
3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride is unique due to its specific arrangement of fluorine atoms and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in applications requiring precise control over chemical properties .
Propiedades
Fórmula molecular |
C4H7ClF5N |
|---|---|
Peso molecular |
199.55 g/mol |
Nombre IUPAC |
3,3,4,4,4-pentafluorobutan-2-amine;hydrochloride |
InChI |
InChI=1S/C4H6F5N.ClH/c1-2(10)3(5,6)4(7,8)9;/h2H,10H2,1H3;1H |
Clave InChI |
RVMWTUDSTQAFTM-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(F)(F)F)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Difluoromethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12861971.png)

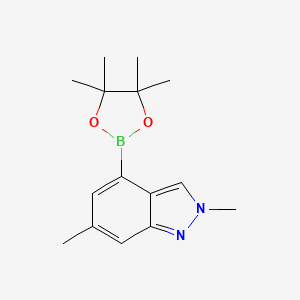
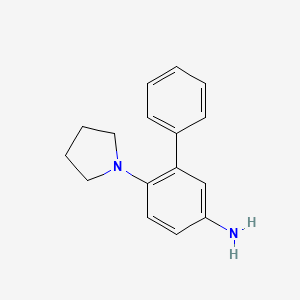
![2-(2-Bromobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12861987.png)
